2-(Cbz-amino)-8-azabicyclo[3.2.1]octane 2-(Cbz-amino)-8-azabicyclo[3.2.1]octane
Brand Name: Vulcanchem
CAS No.: 1403767-22-5
VCID: VC2961335
InChI: InChI=1S/C15H20N2O2/c18-15(19-10-11-4-2-1-3-5-11)17-14-9-7-12-6-8-13(14)16-12/h1-5,12-14,16H,6-10H2,(H,17,18)
SMILES: C1CC2C(CCC1N2)NC(=O)OCC3=CC=CC=C3
Molecular Formula: C15H20N2O2
Molecular Weight: 260.33 g/mol

2-(Cbz-amino)-8-azabicyclo[3.2.1]octane

CAS No.: 1403767-22-5

Cat. No.: VC2961335

Molecular Formula: C15H20N2O2

Molecular Weight: 260.33 g/mol

* For research use only. Not for human or veterinary use.

2-(Cbz-amino)-8-azabicyclo[3.2.1]octane - 1403767-22-5

Specification

CAS No. 1403767-22-5
Molecular Formula C15H20N2O2
Molecular Weight 260.33 g/mol
IUPAC Name benzyl N-(8-azabicyclo[3.2.1]octan-2-yl)carbamate
Standard InChI InChI=1S/C15H20N2O2/c18-15(19-10-11-4-2-1-3-5-11)17-14-9-7-12-6-8-13(14)16-12/h1-5,12-14,16H,6-10H2,(H,17,18)
Standard InChI Key KNJDROIYDOZMNH-UHFFFAOYSA-N
SMILES C1CC2C(CCC1N2)NC(=O)OCC3=CC=CC=C3
Canonical SMILES C1CC2C(CCC1N2)NC(=O)OCC3=CC=CC=C3

Introduction

ParameterValue
Chemical Name2-(Cbz-amino)-8-azabicyclo[3.2.1]octane
IUPAC Namebenzyl N-(8-azabicyclo[3.2.1]octan-2-yl)carbamate
CAS Registry Number1403767-22-5
Molecular FormulaC15H20N2O2
Molecular Weight260.33 g/mol
PubChem CID72208230
MDL NumberMFCD23106268

Structural Features and Properties

Structural Representation

2-(Cbz-amino)-8-azabicyclo[3.2.1]octane features a bicyclic ring system with a nitrogen bridge at the 8-position, creating the characteristic 8-azabicyclo[3.2.1]octane scaffold. This core structure consists of a six-membered ring fused with a five-membered ring sharing two carbon atoms, with a nitrogen atom serving as a bridge. The Cbz-amino group is positioned at the 2-position of this bicyclic system .

The structure can be represented through various notations:

Notation TypeRepresentation
SMILESO=C(NC1CCC2CCC1N2)OCC1=CC=CC=C1
InChIInChI=1S/C15H20N2O2/c18-15(19-10-11-4-2-1-3-5-11)17-14-9-7-12-6-8-13(14)16-12/h1-5,12-14,16H,6-10H2,(H,17,18)
InChIKeyKNJDROIYDOZMNH-UHFFFAOYSA-N

The carboxybenzyl (Cbz) group serves as a protecting group for the amino functionality, providing stability while maintaining reactivity for further synthetic transformations .

PropertyValue/Description
Physical StateSolid at room temperature
SolubilityLikely soluble in common organic solvents (DCM, THF, DMF)
StabilityStable under standard laboratory conditions
Purity (Commercial)Typically available at 97% purity

The compound contains both basic nitrogen centers (the bridging nitrogen in the bicyclic system) and the carbamate functionality, which influences its chemical reactivity and potential for further modifications .

Synthesis and Preparation Methods

Synthetic Approaches

The synthesis of 2-(Cbz-amino)-8-azabicyclo[3.2.1]octane typically involves either modification of an existing 8-azabicyclo[3.2.1]octane scaffold or construction of the entire bicyclic system with the Cbz-amino functionality incorporated at a specific stage.

Several approaches have been developed for constructing the 8-azabicyclo[3.2.1]octane core. One significant method involves the stereoselective construction of this scaffold as described in the literature, where the stereochemical control is achieved during the formation of the bicyclic architecture .

Key Synthetic Intermediates

The synthesis often proceeds through key intermediates, including:

  • 8-Azabicyclo[3.2.1]octane (nortropane) - the core scaffold

  • 2-Amino-8-azabicyclo[3.2.1]octane - the direct precursor before Cbz protection

The free amine intermediate can be protected with benzyl chloroformate under basic conditions to introduce the Cbz group, resulting in the target compound .

Analogous Synthetic Methods

Similar synthetic strategies have been employed for related compounds. For instance, the synthesis of tert-butyl N-(8-azabicyclo[3.2.1]octan-2-yl)carbamate (2-(Boc-amino)-8-azabicyclo[3.2.1]octane), which differs only in the protecting group, follows similar pathways with the substitution of Boc anhydride for the protection step .

Research on the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold has attracted significant attention, as highlighted in several studies that focus on controlling the stereochemistry during the formation of this bicyclic architecture .

Structural Comparison with Related Compounds

Comparison with Related Azabicyclo Derivatives

2-(Cbz-amino)-8-azabicyclo[3.2.1]octane belongs to a family of compounds based on the 8-azabicyclo[3.2.1]octane scaffold. Comparison with related structures provides insight into structure-activity relationships and functional diversity:

CompoundMolecular FormulaMolecular WeightDistinguishing Feature
2-(Cbz-amino)-8-azabicyclo[3.2.1]octaneC15H20N2O2260.33 g/molCbz-protected amino group at position 2
2-(Boc-amino)-8-azabicyclo[3.2.1]octaneC12H22N2O2226.32 g/molBoc-protected amino group at position 2
8-Azabicyclo[3.2.1]octane (Nortropane)C7H13N111.18 g/molUnsubstituted parent scaffold
3-(exo-N-Cbz-amino)-8-azabicyclo[3.2.1]octaneC15H20N2O2260.33 g/molCbz-protected amino group at position 3

This comparison highlights the structural diversity available through modification of the core scaffold, with different protecting groups and substitution patterns conferring distinct physicochemical properties .

Biological Significance and Applications

Medicinal Chemistry Applications

The 8-azabicyclo[3.2.1]octane scaffold, which forms the core of 2-(Cbz-amino)-8-azabicyclo[3.2.1]octane, is of significant interest in medicinal chemistry due to its presence in tropane alkaloids and other bioactive compounds. This scaffold has been used in the development of opioid receptor antagonists, particularly mu opioid receptor antagonists, which have potential applications in the treatment of opioid-induced side effects and addiction .

Role as Synthetic Intermediate

2-(Cbz-amino)-8-azabicyclo[3.2.1]octane serves as a valuable synthetic intermediate in the preparation of more complex molecules. The Cbz protecting group allows for selective manipulation of other functional groups while maintaining the integrity of the amine functionality. Once synthetic transformations are complete, the Cbz group can be selectively removed under various conditions (typically hydrogenolysis) to reveal the free amine for further functionalization .

Structure-Activity Relationships

Studies on related compounds have shown that modifications to the 8-azabicyclo[3.2.1]octane scaffold can significantly impact biological activity. For example, in a series of 8-azabicyclo[3.2.1]octan-3-yloxy-benzamides, modifications to the pendant N-substitution to include a cyclohexylurea moiety produced analogs with greater in vitro opioid and hERG selectivity .

Analytical Characterization

Analytical TechniqueExpected Characteristic Features
1H NMRSignals for the benzyl group (δ 7.2-7.4 ppm), methylene protons of the Cbz group (δ 5.0-5.2 ppm), and complex patterns for the bicyclic system
13C NMRCarbonyl carbon of the carbamate (δ ~155 ppm), aromatic carbons (δ 125-140 ppm), and signals for the bicyclic system
IR SpectroscopyCharacteristic bands for the carbamate C=O stretch (~1700 cm-1), N-H stretch (~3300 cm-1), and aromatic C=C stretches
Mass SpectrometryMolecular ion peak at m/z 260, with fragmentation patterns including loss of the Cbz group

These spectroscopic features would be essential for confirming the identity and purity of synthesized 2-(Cbz-amino)-8-azabicyclo[3.2.1]octane .

Current Research and Future Perspectives

Recent Developments

Recent research has focused on the efficient and stereoselective synthesis of 8-azabicyclo[3.2.1]octane scaffolds, including 2-amino derivatives like 2-(Cbz-amino)-8-azabicyclo[3.2.1]octane. The development of methodologies for direct stereocontrolled formation of this bicyclic system represents an important advance in synthetic approaches to these compounds .

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